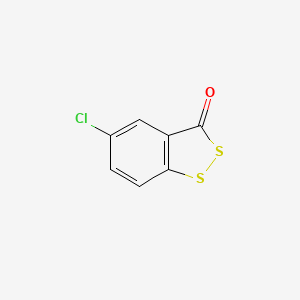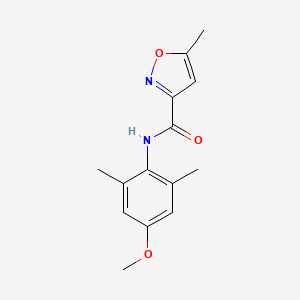
CID 78061165
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78061165 is a useful research compound. Its molecular formula is C14H12Cl2Si2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and desired properties. Common synthetic routes include:
Addition Reactions: Adding atoms or groups to a molecule.
Substitution Reactions: Replacing one atom or group with another.
Elimination Reactions: Removing atoms or groups from a molecule.
Industrial Production Methods
Industrial production of chemical compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and batch processing are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: Loss of electrons or increase in oxidation state.
Reduction: Gain of electrons or decrease in oxidation state.
Substitution: Replacement of one atom or group with another.
Addition: Addition of atoms or groups to a molecule.
Elimination: Removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature , pressure , and solvent choice are crucial for optimizing reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a wide variety of products depending on the substituents involved.
Aplicaciones Científicas De Investigación
Chemical compounds like CID 78061165 have diverse applications in scientific research, including:
Chemistry: Studying reaction mechanisms, developing new synthetic methods, and creating novel materials.
Biology: Investigating biochemical pathways, understanding enzyme functions, and developing probes for imaging.
Medicine: Designing drugs, studying pharmacokinetics, and developing diagnostic tools.
Industry: Creating new materials, optimizing manufacturing processes, and developing environmentally friendly technologies.
Mecanismo De Acción
The mechanism of action of a chemical compound involves the specific interactions it has with molecular targets and pathways. This can include binding to receptors , enzymes , or nucleic acids , leading to changes in cellular function. The exact mechanism depends on the compound’s structure and the biological context in which it is used.
Comparación Con Compuestos Similares
Chemical compounds can be compared based on their structure, properties, and biological activities. Similar compounds to CID 78061165 might include those with related chemical structures or similar functional groups. These comparisons can highlight unique features of this compound, such as its specific reactivity or biological activity.
Conclusion
Propiedades
Fórmula molecular |
C14H12Cl2Si2 |
|---|---|
Peso molecular |
307.3 g/mol |
InChI |
InChI=1S/C14H12Cl2Si2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H,9-10H2 |
Clave InChI |
COPOTETXKXNMOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)[Si]CCl)[Si]CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)

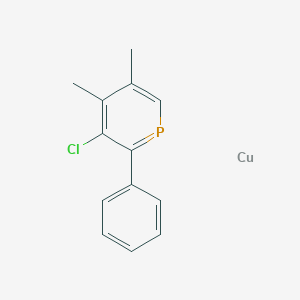
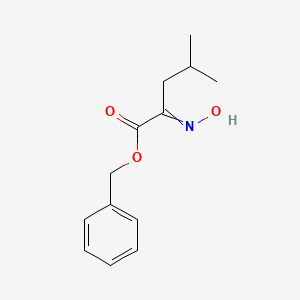
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
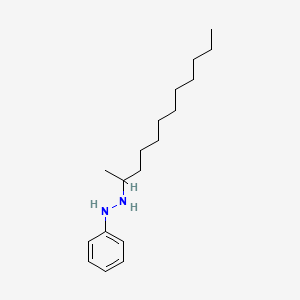
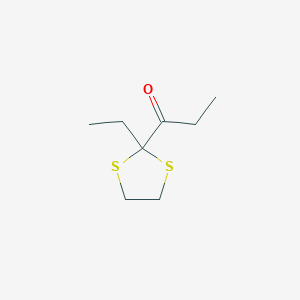
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
